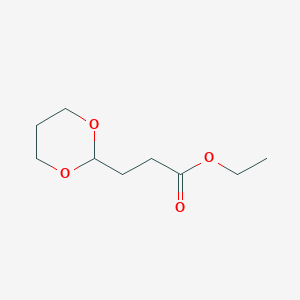
Ethyl 3-(1,3-dioxan-2-YL)propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(1,3-dioxan-2-YL)propionate is a chemical compound with the CAS Number: 86178-21-4 . It has a molecular weight of 188.22 and its IUPAC name is ethyl 3-(1,3-dioxan-2-yl)propanoate . It is a colorless oil .
Molecular Structure Analysis
The InChI code for Ethyl 3-(1,3-dioxan-2-YL)propionate is 1S/C9H16O4/c1-2-11-8(10)4-5-9-12-6-3-7-13-9/h9H,2-7H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
Ethyl 3-(1,3-dioxan-2-YL)propionate is a colorless oil . More specific physical and chemical properties such as boiling point, melting point, and density are not provided in the available resources.Aplicaciones Científicas De Investigación
Chemical Synthesis
Ethyl 3-(1,3-dioxan-2-YL)propionate is used in chemical synthesis . Its molecular formula is C9H16O4 and it has a molecular weight of 188.22 . It’s commonly used in various fields such as medical research, environmental research, and industrial research.
Biological Activity
This compound may have biological activity, although specific details are not readily available. Further research is needed to fully understand its biological effects.
Industrial Research
In industrial research, Ethyl 3-(1,3-dioxan-2-YL)propionate is used due to its unique chemical structure. The specifics of its use in this field are not detailed in the available resources.
Environmental Research
This compound is also used in environmental research. However, the specifics of its application in this field are not detailed in the available resources.
Propiedades
IUPAC Name |
ethyl 3-(1,3-dioxan-2-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-2-11-8(10)4-5-9-12-6-3-7-13-9/h9H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWBCOWCCBTDJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1OCCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585294 |
Source


|
| Record name | Ethyl 3-(1,3-dioxan-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(1,3-dioxan-2-YL)propionate | |
CAS RN |
86178-21-4 |
Source


|
| Record name | Ethyl 3-(1,3-dioxan-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(3-{[amino(imino)methyl]amino}phenyl)methanesulfonamide](/img/structure/B1340478.png)


![4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1340488.png)
![1-[2-(Aminomethyl)benzyl]-2-pyrrolidinone](/img/structure/B1340501.png)




